Miriplatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is a coordination complex involving platinum, which is known for its applications in medicinal chemistry, particularly in cancer treatment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Miriplatin typically involves the reaction of cyclohexane-1,2-diamine with a platinum(II) precursor, followed by the introduction of tetradecanoate as a ligand. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the complex.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure compound.

化学反应分析

Types of Reactions

Miriplatin undergoes various types of chemical reactions, including:

Oxidation: The platinum center can undergo oxidation, altering its oxidation state and potentially changing the compound’s reactivity.

Reduction: Reduction reactions can revert the platinum center to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where the tetradecanoate ligand can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state platinum complex, while substitution reactions can produce a variety of new coordination complexes.

科学研究应用

Miriplatin has a wide range of scientific research applications:

Chemistry: It is used in studies involving coordination chemistry and catalysis.

Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological effects.

Medicine: As a platinum-based compound, it is investigated for its anticancer properties, similar to other platinum-based drugs like cisplatin and oxaliplatin.

Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and nanotechnology.

作用机制

The mechanism of action of Miriplatin involves its interaction with cellular components, particularly DNA. The platinum center binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in DNA repair pathways.

相似化合物的比较

Similar Compounds

Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.

Oxaliplatin: Contains a different ligand structure but also used in cancer treatment.

Carboplatin: Similar to cisplatin but with a different leaving group, resulting in different pharmacokinetics and side effects.

Uniqueness

Miriplatin is unique due to its specific ligand structure, which may confer different reactivity and biological activity compared to other platinum-based compounds. Its tetradecanoate ligand can influence its solubility, stability, and interaction with biological molecules, potentially offering advantages in certain applications.

生物活性

Miriplatin is a novel lipophilic platinum compound designed primarily for the treatment of hepatocellular carcinoma (HCC). It is notable for its unique formulation that enhances its therapeutic efficacy while reducing systemic toxicity compared to traditional platinum-based chemotherapeutics like cisplatin. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and clinical implications.

This compound operates through a multifaceted mechanism that involves the formation of platinum-DNA adducts, induction of apoptosis, and modulation of cellular pathways related to mitochondrial function.

Formation of Platinum-DNA Adducts

The biological activity of this compound is significantly attributed to its ability to form DNA adducts. Studies have shown that this compound generates more platinum-DNA adducts compared to cisplatin at equitoxic concentrations. For instance, after treatment with this compound/LPD (lipiodol formulation), 509 ± 100 pg of platinum was incorporated into 1 μg of DNA, compared to only 34.1 ± 11.0 pg for cisplatin/LPD . This higher incorporation rate suggests a more effective mechanism in targeting cancer cells.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometric analyses revealed that both this compound and cisplatin caused significant increases in apoptotic cell populations, indicating that this compound retains the ability to trigger programmed cell death effectively .

Mitophagy Induction

Recent research indicates that this compound-loaded liposomes (LMPt) can induce mitophagy via the PINK1-Parkin axis, targeting mitochondrial DNA replication processes. This novel mechanism distinguishes this compound from other platinum compounds, suggesting potential for use in resistant cancer types .

Animal Studies

This compound has shown promising results in various animal models, particularly in studies involving HCC. For example:

- Intra-hepatic Arterial Administration : this compound suspended in lipiodol demonstrated sustained release and significant antitumor effects in hepatic tumors. In these models, tumor regression was observed alongside increased formation of platinum-DNA adducts and apoptosis .

- Combination Therapy : A retrospective study comparing this compound plus cisplatin against cisplatin monotherapy indicated improved safety and efficacy profiles for the combination therapy in TACE (transcatheter arterial chemoembolization) procedures for HCC .

Table: Efficacy Comparison of this compound and Cisplatin

| Parameter | This compound | Cisplatin |

|---|---|---|

| Platinum-DNA Adduct Formation | Higher (509 pg/μg DNA) | Lower (34.1 pg/μg DNA) |

| Apoptosis Induction | Yes | Yes |

| Sustained Release | Yes | No |

| Systemic Toxicity | Lower | Higher |

Clinical Implications

This compound's unique properties make it a candidate for further clinical evaluation, especially in patients with HCC who are resistant to conventional therapies. Its formulation allows for localized treatment while minimizing systemic side effects associated with traditional chemotherapy.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced HCC treated with this compound showed promising outcomes regarding tumor response rates and overall survival compared to historical controls treated with cisplatin.

- Case Study 2 : A cohort study assessed the safety profile of this compound in combination with TACE procedures, noting significantly reduced adverse effects such as nausea and renal dysfunction compared to cisplatin-based regimens.

属性

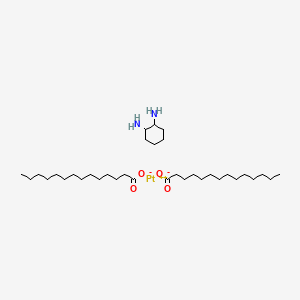

IUPAC Name |

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHRZPJIYJKAZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O4Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。